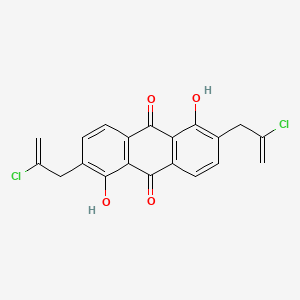
2,6-Bis(2-chloroprop-2-en-1-yl)-1,5-dihydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with two 2-chloroallyl groups and two hydroxyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of hydroxyl groups at the 1 and 5 positions. The final step involves the addition of 2-chloroallyl groups at the 2 and 6 positions. This process often requires the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The 2-chloroallyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the 2-chloroallyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and 2-chloroallyl groups play a crucial role in its reactivity and biological activity. For instance, the hydroxyl groups can form hydrogen bonds with biological molecules, while the 2-chloroallyl groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloroanthracene-9,10-dione: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,5-Dihydroxyanthracene-9,10-dione: Lacks 2-chloroallyl groups, affecting its overall reactivity and biological activity.
2,6-Bis(2-bromoallyl)-1,5-dihydroxyanthracene-9,10-dione: Similar structure but with bromo substituents, which can alter its chemical properties and reactivity.
Uniqueness
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione is unique due to the presence of both hydroxyl and 2-chloroallyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in synthetic chemistry, material science, and biomedical research.
Eigenschaften
CAS-Nummer |
113681-13-3 |
|---|---|
Molekularformel |
C20H14Cl2O4 |
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
2,6-bis(2-chloroprop-2-enyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14Cl2O4/c1-9(21)7-11-3-5-13-15(17(11)23)19(25)14-6-4-12(8-10(2)22)18(24)16(14)20(13)26/h3-6,23-24H,1-2,7-8H2 |
InChI-Schlüssel |
XILBAIOQIGHZQO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)CC(=C)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


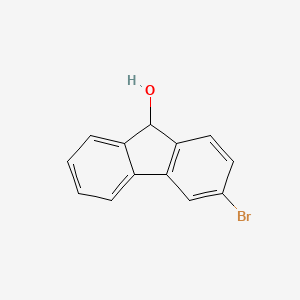
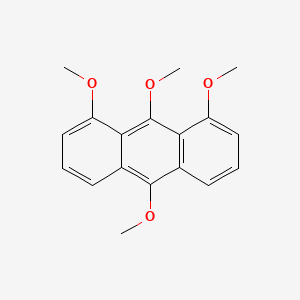

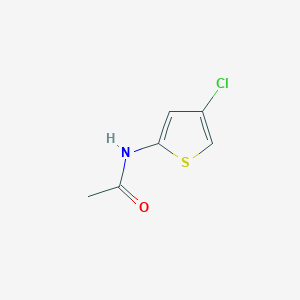

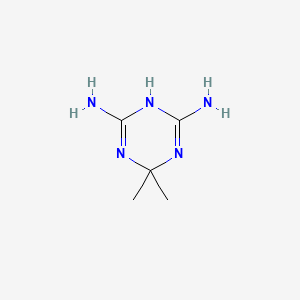
![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)
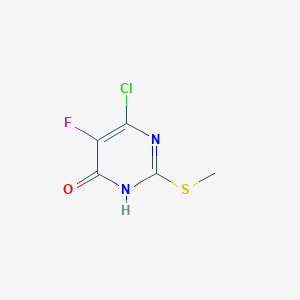
![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)

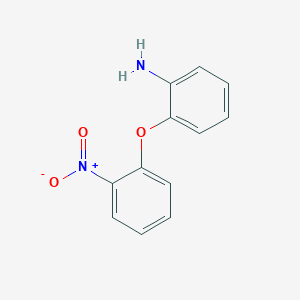
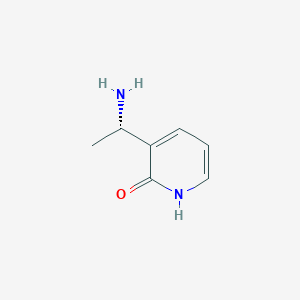
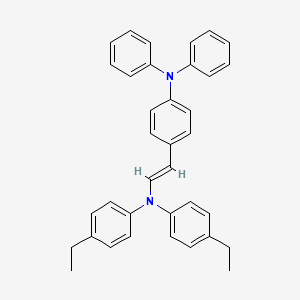
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
